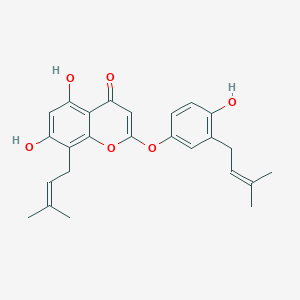

Epimedonin J

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C25H26O6 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-7-16-11-17(8-10-19(16)26)30-23-13-22(29)24-21(28)12-20(27)18(25(24)31-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |

Clave InChI |

SLJQOYUZQWTWBZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C=CC(=C1)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

Navigating the Elucidation of a Marine Diterpenoid: A Technical Guide to the Chemical Structure of Bipinnatin J

A Note on Nomenclature: Initial inquiries for "Epimedonin J" did not yield specific findings. However, the closely named "Bipinnatin J," a significant marine natural product, is well-documented. This guide will focus on the chemical structure elucidation of Bipinnatin J, a furanocembranoid isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. It is plausible that "this compound" was a mistaken reference to this compound.

This technical guide provides a comprehensive overview of the chemical structure elucidation of Bipinnatin J, tailored for researchers, scientists, and professionals in drug development. We will delve into the spectroscopic data that forms the basis of its structural assignment, outline the key experimental methodologies, and visualize the logical workflow of its elucidation.

Spectroscopic Data: The Fingerprint of Bipinnatin J

The structure of Bipinnatin J was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The confirmation of its structure was ultimately achieved through total synthesis, where the spectroscopic data of the synthetic compound was shown to be identical to that of the natural product.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. The data presented below is a comparison of the NMR spectroscopic data for synthetic and natural (-)-bipinnatin J.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bipinnatin J [2]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 37.8 | 2.45 (m), 1.85 (m) |

| 2 | 24.5 | 2.20 (m) |

| 3 | 124.8 | 5.10 (t, 7.0) |

| 4 | 135.2 | - |

| 5 | 39.8 | 2.30 (m) |

| 6 | 25.0 | 1.75 (m), 1.60 (m) |

| 7 | 125.0 | 5.15 (t, 7.0) |

| 8 | 131.3 | - |

| 9 | 35.5 | 2.10 (m) |

| 10 | 82.5 | 4.80 (d, 8.0) |

| 11 | 175.2 | - |

| 12 | 118.0 | 5.90 (s) |

| 13 | 141.0 | 7.20 (s) |

| 14 | 111.5 | 6.20 (s) |

| 15 | 15.8 | 1.60 (s) |

| 16 | 17.5 | 1.65 (s) |

| 17 | 25.7 | 1.70 (s) |

| 18 | 12.0 | 2.05 (s) |

| 19 | 170.5 | - |

| 20 | 60.2 | 4.95 (s) |

Data is compiled from the comparison of synthetic and natural product spectra and may be subject to minor variations depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. For Bipinnatin J, HRMS would have been used to establish its elemental composition, which, in conjunction with NMR data, helps to piece together the molecular structure.

Experimental Protocols

The elucidation of a natural product's structure relies on a suite of established experimental techniques. Below are the generalized methodologies for the key experiments used in the characterization of Bipinnatin J.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer.

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe chemical shifts, signal integrations, and coupling patterns (multiplicities and coupling constants, J).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the chemical shifts of all unique carbon atoms in the molecule.

-

2D NMR: A suite of two-dimensional NMR experiments is typically performed to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for ionizing natural products.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole).

-

High-Resolution Mass Spectrometry (HRMS): This is performed on a high-resolution instrument (e.g., TOF or Orbitrap) to measure the m/z with high accuracy, allowing for the unambiguous determination of the elemental composition and molecular formula.

-

Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion is selected, fragmented, and the masses of the fragments are analyzed. This provides valuable information about the structure of the molecule by revealing how it breaks apart.

Visualizing the Elucidation and Synthetic Strategy

Diagrams are powerful tools for representing complex scientific workflows and relationships. The following diagrams, generated using the DOT language, illustrate the logical flow of natural product structure elucidation and a key synthetic approach to confirm the structure of Bipinnatin J.

Conclusion

The chemical structure elucidation of Bipinnatin J is a testament to the power of modern spectroscopic techniques and the confirmatory role of total synthesis. Through detailed NMR and mass spectrometric analysis, the complex furanocembranoid structure was pieced together. The subsequent successful total syntheses of Bipinnatin J not only unequivocally confirmed its structure by matching the spectroscopic data of the synthetic and natural compounds but also opened avenues for the synthesis of analogs for further biological evaluation. This in-depth understanding of its chemical structure is the foundational step for any future research into its bioactivity and potential as a therapeutic agent.

References

Navigating the Synthesis and Derivatization of Epimedium Flavonoids: A Technical Guide

A comprehensive examination of synthetic and derivatization strategies for key bioactive flavonoids from the Epimedium genus, with a focus on Icariin as a representative model due to the limited availability of specific data on Epimedonin J.

Introduction

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of flavonoids isolated from Epimedium species, commonly known as Horny Goat Weed. While the user's initial interest was in the synthesis and derivatization of the specific, albeit lesser-known, compound this compound (CAS 2222285-84-7), a thorough review of the scientific literature reveals a significant scarcity of detailed synthetic and derivatization methodologies for this particular molecule[1][2][3].

However, the core chemical scaffold of this compound is shared with a wealth of well-documented flavonoids from the same plant genus. Among these, Icariin stands out as a major pharmacologically active ingredient that has been the subject of extensive research into its synthesis, derivatization, and biological activity[4]. This technical guide will therefore leverage the available, in-depth knowledge of Icariin as a representative model to provide a robust framework for understanding the synthesis and derivatization of this class of prenylated flavonoids. The principles and experimental protocols detailed herein for Icariin can serve as a valuable blueprint for researchers interested in the broader family of Epimedium flavonoids, including the less-documented this compound.

Biosynthesis of Epimedium Flavonoids

The biosynthesis of prenylated flavonoids in Epimedium species is a multi-step process that begins with the general phenylpropanoid pathway[4]. Phenylalanine is converted through a series of enzymatic reactions to form the core flavonoid skeleton, which is then further modified by glycosylation, methylation, and prenylation to produce the diverse array of bioactive compounds found in these plants, including Icariin and its congeners[4][5].

Caption: Biosynthetic pathway of flavonoids in Epimedium.

Total Synthesis of Icariin

The total synthesis of Icariin is a complex, multi-step process that has been achieved through various routes. One notable approach involves the hemisynthesis from the more readily available flavonoid, Kaempferol[6]. This process involves several key strategic steps including regioselective protection of hydroxyl groups, prenylation, and glycosylation.

Quantitative Data for a Representative Hemisynthesis of Icariin from Kaempferol[6]

| Step No. | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Acetylation | Ac₂O, pyridine | 94 |

| 2 | Benzylation | BnBr, KI, K₂CO₃, acetone | 85 |

| 3 | Methylation | Me₂SO₄, K₂CO₃, acetone, MeOH | 82 |

| 4 | MOM Protection | MOMCl, N,N-diisopropylethylamine (DIPEA), CH₂Cl₂ | 93 |

| 5 | Prenylation | 3,3-dimethylallyl bromide, 18-crown-6, K₂CO₃, acetone | 86 |

| 6 | Claisen-Cope Rearrangement | Eu(fod)₃, NaHCO₃, PhCl, 85 °C | 61 |

| 7 | MOM Deprotection | MeOH, 3 M HCl (aq), reflux | 95 |

| 8 | Debenzylation | Pd/C, 1,4-cyclohexadiene, MeOH | 84 |

| 9-11 | Glycosylation & Deprotection | (Not detailed in abstract) | - |

| Overall | Kaempferol to Icariin | 11 steps | ~7 |

Experimental Protocol for Key Synthetic Steps

Step 5: Prenylation of 7-O-benzyl-3-O-methoxymethyl-4'-O-methylkaempferol [6] To a solution of the protected kaempferol derivative in acetone is added 18-crown-6 and potassium carbonate. The mixture is stirred at room temperature, and 3,3-dimethylallyl bromide is added dropwise. The reaction mixture is then heated to reflux and monitored by TLC until completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the prenylated product.

Step 6: para-Claisen-Cope Rearrangement [6] The 5-O-prenylated intermediate is dissolved in chlorobenzene. Sodium bicarbonate and Eu(fod)₃ are added, and the mixture is heated to 85 °C. The progress of the rearrangement is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the 8-prenylated icaritin derivative.

Caption: General workflow for the synthesis of Icariin.

Derivatization of Icariin

Derivatization of Icariin is often performed to enhance its analytical detection, improve its pharmacokinetic properties, or to explore structure-activity relationships. Common derivatization strategies target the hydroxyl groups of the flavonoid core or the sugar moieties.

Derivatization for Analytical Purposes

For sensitive detection in biological matrices, such as human serum, derivatization with a fluorescent tag is a common approach. One such method involves the use of dansyl chloride to react with the phenolic hydroxyl groups of Icariin, significantly enhancing its signal in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis[7].

Experimental Protocol: Dansyl Chloride Derivatization of Icariin [7] To an extract of Icariin in a suitable buffer (e.g., acetone/sodium bicarbonate buffer, pH 10.5), a solution of dansyl chloride in acetone is added. The mixture is vortexed and incubated at a specific temperature (e.g., 60 °C) for a set time. After the reaction, the mixture is neutralized, and the derivatized product (dansyl-icariin) is extracted with an organic solvent. The extract is then dried and reconstituted in the mobile phase for LC-MS/MS analysis. This derivatization has been shown to lower the limit of quantitation to as low as 10 pg/mL in human serum[7].

Derivatization for Improved Bioavailability

The poor water solubility of Icariin can limit its oral bioavailability. Derivatization strategies to address this include the formation of complexes or the synthesis of prodrugs. For instance, chelation with aluminum chloride has been shown to enhance the fluorescence of Icariin for analytical detection, a principle that could be explored for other applications[8].

Conclusion

While the total synthesis and derivatization of this compound remain largely unexplored in the current body of scientific literature, the extensive research on the closely related and structurally similar flavonoid, Icariin, provides a robust and informative foundation for researchers in the field. The synthetic strategies, including key reactions like regioselective protection, prenylation, and glycosylation, along with the derivatization techniques for enhanced analysis and potentially improved bioavailability, offer a clear and actionable roadmap for the synthesis and modification of this important class of natural products. The detailed protocols and quantitative data presented in this guide for Icariin serve as a valuable resource for drug development professionals and scientists working to unlock the full therapeutic potential of Epimedium flavonoids. Further research into the specific synthesis of this compound and other minor flavonoids from this genus is warranted to expand our understanding and utilization of these promising bioactive molecules.

References

- 1. This compound | CAS:2222285-84-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2222285-84-7 [chemicalbook.com]

- 4. Advancements in the Biotransformation and Biosynthesis of the Primary Active Flavonoids Derived from Epimedium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Synthesis of icariin from kaempferol through regioselective methylation and para-Claisen–Cope rearrangement [beilstein-journals.org]

- 7. Trace analysis of icariin in human serum with dansyl chloride derivatization after oral administration of Epimedium decoction by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

Epimedonin J biosynthetic pathway analysis

An In-depth Technical Guide to the Proposed Biosynthetic Pathway of Epimedonin J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium species are a rich source of bioactive flavonoids, many of which are under investigation for their therapeutic potential. While prenylated flavonols like icariin are well-studied, the genus also produces structurally diverse and complex molecules. This compound is one such compound, distinguished by a rare and complex chemical architecture. Its structure consists of a diprenylated isoflavone core featuring a diaryl ether linkage, a feature that sets it apart from more common flavonoids and suggests a unique biosynthetic origin.

To date, the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. This technical guide provides a comprehensive analysis of a proposed biosynthetic pathway, constructed from established enzymatic reactions known to produce its core chemical moieties: the isoflavone skeleton, prenyl group modifications, and diaryl ether bonds. This document is intended to serve as a foundational resource for researchers aiming to unravel this novel pathway, offering a logical framework, key enzyme classes to investigate, and detailed experimental protocols for pathway elucidation.

Part 1: Biosynthesis of the Isoflavone Core

The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This central precursor is then directed toward various flavonoid classes. For this compound, the key branch is the isoflavonoid pathway.

The initial steps involve the formation of a chalcone scaffold, which is then isomerized to a flavanone. The crucial branch-point reaction distinguishing isoflavonoids from other flavonoids is the 2,3-aryl migration of the B-ring, a reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[1][2][3] This sequence establishes the fundamental C6-C3-C6 isoflavone skeleton.

// Colors substrate_color="#F1F3F4"; product_color="#FFFFFF"; enzyme_color="#4285F4"; text_color="#202124"; enzyme_text_color="#FFFFFF";

// Nodes sub1 [label="L-Phenylalanine", fillcolor=substrate_color, fontcolor=text_color];

e1 [label="PAL, C4H, 4CL", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color];

sub2 [label="4-Coumaroyl-CoA + 3x Malonyl-CoA", fillcolor=substrate_color, fontcolor=text_color];

e2 [label="CHS", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color];

prod1 [label="Naringenin Chalcone", fillcolor=product_color, fontcolor=text_color];

e3 [label="CHI", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color];

prod2 [label="(2S)-Naringenin\n(A Flavanone)", fillcolor=product_color, fontcolor=text_color];

e4 [label="IFS (CYP93C)", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color, tooltip="Isoflavone Synthase"];

prod3 [label="2-Hydroxyisoflavanone", fillcolor=product_color, fontcolor=text_color];

e5 [label="HID", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color, tooltip="Hydroxyisoflavanone Dehydratase"];

prod4 [label="Genistein\n(An Isoflavone)", fillcolor=product_color, fontcolor=text_color];

// Colors substrate_color="#F1F3F4"; product_color="#FFFFFF"; enzyme_color="#4285F4"; text_color="#202124"; enzyme_text_color="#FFFFFF";

// Nodes sub1 [label="L-Phenylalanine", fillcolor=substrate_color, fontcolor=text_color];

e1 [label="PAL, C4H, 4CL", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color];

sub2 [label="4-Coumaroyl-CoA + 3x Malonyl-CoA", fillcolor=substrate_color, fontcolor=text_color];

e2 [label="CHS", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color];

prod1 [label="Naringenin Chalcone", fillcolor=product_color, fontcolor=text_color];

e3 [label="CHI", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color];

prod2 [label="(2S)-Naringenin\n(A Flavanone)", fillcolor=product_color, fontcolor=text_color];

e4 [label="IFS (CYP93C)", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color, tooltip="Isoflavone Synthase"];

prod3 [label="2-Hydroxyisoflavanone", fillcolor=product_color, fontcolor=text_color];

e5 [label="HID", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color, tooltip="Hydroxyisoflavanone Dehydratase"];

prod4 [label="Genistein\n(An Isoflavone)", fillcolor=product_color, fontcolor=text_color];

// Edges sub1 -> e1 [dir=none]; e1 -> sub2; sub2 -> e2 [dir=none]; e2 -> prod1; prod1 -> e3 [dir=none]; e3 -> prod2; prod2 -> e4 [dir=none]; e4 -> prod3; prod3 -> e5 [dir=none]; e5 -> prod4; } Figure 1: General pathway for the biosynthesis of the isoflavone core, Genistein.

Part 2: Proposed Tailoring Steps for this compound Biosynthesis

The conversion of a simple isoflavone like Genistein into the complex structure of this compound requires several key tailoring reactions: two prenylations and the formation of a diaryl ether bond. The precise sequence of these events is unknown and represents a key area for future research.

Hypothesis A: Prenylation Reactions

The addition of C5 dimethylallyl groups to aromatic scaffolds is catalyzed by prenyltransferases (PTs). This compound contains two such groups, one at the C-8 position of the isoflavone A-ring and another on the phenoxy moiety. This suggests the involvement of one or more aromatic PTs.[4][5]

-

C-8 Prenylation of the Isoflavone Core: An isoflavone-specific PT likely acts on the genistein precursor to install a prenyl group at the C-8 position, a common modification in leguminous isoflavonoids.

-

Prenylation of the Phenolic Precursor: A second prenylation event must occur on the precursor to the diaryl ether moiety. This likely involves a PT acting on a simple phenol, such as p-coumaric acid or a related derivative, to form a 3-prenyl-4-hydroxyphenyl compound.

Hypothesis B: Formation of the Diaryl Ether Linkage

The diaryl ether bond at C-2 of the isoflavone core is the most unusual feature of this compound. In natural product biosynthesis, such C-O phenol coupling reactions are typically catalyzed by specialized cytochrome P450 monooxygenases.[6][7] These enzymes generate radical intermediates that couple to form the ether linkage. It is proposed that a specific P450 enzyme catalyzes the oxidative coupling between the C-2 position of the C-8 prenylated isoflavone and the separately synthesized prenylated phenol.

The following diagram outlines the full proposed pathway.

// Colors substrate_color="#F1F3F4"; product_color="#FFFFFF"; enzyme_color="#34A853"; hypothetical_enzyme_color="#EA4335"; text_color="#202124"; enzyme_text_color="#FFFFFF";

// Main Pathway sub1 [label="Genistein", fillcolor=substrate_color, fontcolor=text_color]; e1 [label="Isoflavone\nC8-Prenyltransferase\n(PT)", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color]; prod1 [label="8-Prenylgenistein", fillcolor=product_color, fontcolor=text_color];

// Side Pathway sub2 [label="p-Coumaric Acid\n(or related phenol)", fillcolor=substrate_color, fontcolor=text_color]; e2 [label="Phenol\nPrenyltransferase\n(PT)", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color]; prod2 [label="Prenylated Phenol", fillcolor=product_color, fontcolor=text_color];

// Coupling Step e3 [label="Diaryl Ether Synthase\n(CYP450 - Proposed)", shape=ellipse, fillcolor=hypothetical_enzyme_color, fontcolor=enzyme_text_color]; prod3 [label="this compound", fillcolor="#FBBC05", fontcolor=text_color, style="filled,bold"];

// Invisible node for alignment dummy [style=invis, width=0, height=0, label=""];

// Edges sub1 -> e1 [dir=none]; e1 -> prod1; sub2 -> e2 [dir=none]; e2 -> prod2;

prod1 -> dummy [style=invis]; prod2 -> dummy [style=invis];

dummy -> e3 [label=" Oxidative\nCoupling", fontcolor=text_color, fontsize=9]; e3 -> prod3;

// Colors substrate_color="#F1F3F4"; product_color="#FFFFFF"; enzyme_color="#34A853"; hypothetical_enzyme_color="#EA4335"; text_color="#202124"; enzyme_text_color="#FFFFFF";

// Main Pathway sub1 [label="Genistein", fillcolor=substrate_color, fontcolor=text_color]; e1 [label="Isoflavone\nC8-Prenyltransferase\n(PT)", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color]; prod1 [label="8-Prenylgenistein", fillcolor=product_color, fontcolor=text_color];

// Side Pathway sub2 [label="p-Coumaric Acid\n(or related phenol)", fillcolor=substrate_color, fontcolor=text_color]; e2 [label="Phenol\nPrenyltransferase\n(PT)", shape=ellipse, fillcolor=enzyme_color, fontcolor=enzyme_text_color]; prod2 [label="Prenylated Phenol", fillcolor=product_color, fontcolor=text_color];

// Coupling Step e3 [label="Diaryl Ether Synthase\n(CYP450 - Proposed)", shape=ellipse, fillcolor=hypothetical_enzyme_color, fontcolor=enzyme_text_color]; prod3 [label="this compound", fillcolor="#FBBC05", fontcolor=text_color, style="filled,bold"];

// Invisible node for alignment dummy [style=invis, width=0, height=0, label=""];

// Edges sub1 -> e1 [dir=none]; e1 -> prod1; sub2 -> e2 [dir=none]; e2 -> prod2;

prod1 -> dummy [style=invis]; prod2 -> dummy [style=invis];

dummy -> e3 [label=" Oxidative\nCoupling", fontcolor=text_color, fontsize=9]; e3 -> prod3;

// Ranks {rank=same; sub1; sub2;} {rank=same; e1; e2;} {rank=same; prod1; prod2;} {rank=same; dummy;} {rank=same; e3;} {rank=same; prod3;} } Figure 2: Proposed biosynthetic pathway from Genistein to this compound.

Part 3: Summary of Proposed Enzymatic Reactions

Quantitative kinetic data for the specific enzymes in the this compound pathway are not available. However, we can summarize the proposed enzymatic steps and the classes of enzymes required. This table serves as a roadmap for identifying candidate genes and characterizing the pathway.

| Step | Proposed Enzyme Class | Substrate(s) | Product | Function |

| 1 | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Phenylpropanoid entry point |

| 2 | Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid | 4-Coumaric acid | B-ring hydroxylation |

| 3 | 4-Coumarate-CoA Ligase (4CL) | 4-Coumaric acid | 4-Coumaroyl-CoA | CoA activation |

| 4 | Chalcone Synthase (CHS) | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Polyketide synthesis/cyclization |

| 5 | Chalcone Isomerase (CHI) | Naringenin Chalcone | (2S)-Naringenin | C-ring formation |

| 6 | Isoflavone Synthase (IFS) | (2S)-Naringenin | 2-Hydroxyisoflavanone | Key Step: 2,3-Aryl migration |

| 7 | 2-Hydroxyisoflavanone Dehydratase (HID) | 2-Hydroxyisoflavanone | Genistein | Isoflavone core formation |

| 8 | Aromatic Prenyltransferase 1 (PT1) | Genistein, DMAPP | 8-Prenylgenistein | C8-prenylation of isoflavone |

| 9 | Aromatic Prenyltransferase 2 (PT2) | Phenolic Precursor, DMAPP | Prenylated Phenol | Prenylation of side-chain precursor |

| 10 | Diaryl Ether Synthase (P450) | 8-Prenylgenistein, Prenylated Phenol | This compound | Key Step: Diaryl ether linkage |

Part 4: Key Experimental Protocols for Pathway Elucidation

The following sections provide detailed, generalized methodologies for identifying and characterizing the candidate enzymes involved in the proposed this compound pathway.

Experimental Workflow Overview

// Nodes start [label="Identify Epimedium Species\nProducing this compound"]; omics [label="Transcriptome Sequencing (RNA-seq)\nof Relevant Tissues"]; mining [label="Bioinformatic Mining:\n- Homology search for IFS, PT, P450s\n- Co-expression analysis"]; cloning [label="Candidate Gene Cloning\n(PCR from cDNA)"]; expression [label="Heterologous Expression\n(E. coli, Yeast, or N. benthamiana)"]; assay [label="In Vitro / In Vivo\nEnzymatic Assays"]; analysis [label="Product Identification\n(HPLC, LC-MS, NMR)"]; confirmation [label="Pathway Confirmation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Identify Epimedium Species\nProducing this compound"]; omics [label="Transcriptome Sequencing (RNA-seq)\nof Relevant Tissues"]; mining [label="Bioinformatic Mining:\n- Homology search for IFS, PT, P450s\n- Co-expression analysis"]; cloning [label="Candidate Gene Cloning\n(PCR from cDNA)"]; expression [label="Heterologous Expression\n(E. coli, Yeast, or N. benthamiana)"]; assay [label="In Vitro / In Vivo\nEnzymatic Assays"]; analysis [label="Product Identification\n(HPLC, LC-MS, NMR)"]; confirmation [label="Pathway Confirmation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> omics; omics -> mining; mining -> cloning; cloning -> expression; expression -> assay; assay -> analysis; analysis -> confirmation; } Figure 3: General experimental workflow for biosynthetic pathway elucidation.

Protocol 1: Heterologous Expression and In Vitro Characterization of a Candidate Prenyltransferase

-

Gene Cloning:

-

Amplify the full-length open reading frame (ORF) of the candidate PT gene from Epimedium cDNA using high-fidelity DNA polymerase.

-

Incorporate appropriate restriction sites or use recombination-based cloning (e.g., Gibson Assembly) to ligate the ORF into a yeast or E. coli expression vector (e.g., pYES-DEST52 for yeast, pET-28a for E. coli) containing an inducible promoter and an affinity tag (e.g., 6x-His).

-

-

Heterologous Expression and Microsome Preparation (for membrane-bound PTs):

-

Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae INVSc1).

-

Grow a starter culture in selective media, then inoculate a larger culture volume. Grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce protein expression by adding the appropriate inducer (e.g., 2% galactose for pYES vectors) and incubate for 18-24 hours at a reduced temperature (e.g., 20-25°C).

-

Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol).

-

Lyse cells using glass beads or a high-pressure homogenizer.

-

Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to remove cell debris, followed by ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of extraction buffer. Determine protein concentration using a Bradford assay.

-

-

In Vitro Enzymatic Assay: [4]

-

Prepare the reaction mixture in a total volume of 200 µL containing: 50 mM MOPS buffer (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 100-200 µM of isoflavone substrate (e.g., Genistein, dissolved in DMSO), 400-500 µM of prenyl donor (Dimethylallyl diphosphate, DMAPP), and 50-100 µg of microsomal protein.

-

Initiate the reaction by adding the microsomal protein. Incubate at 30°C for 1-2 hours.

-

Terminate the reaction by adding an equal volume of ethyl acetate or methanol.

-

Vortex thoroughly, centrifuge to separate phases, and collect the organic supernatant. Evaporate to dryness and resuspend in methanol for analysis.

-

-

Product Analysis:

-

Analyze the reaction products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column, monitoring at relevant wavelengths (e.g., 260 nm).

-

Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the expected mass shift corresponding to the addition of a prenyl group (M+68).

-

Conclusion and Future Directions

The unique chemical structure of this compound points to a fascinating and novel biosynthetic pathway that combines known isoflavone synthesis with rare prenylation and diaryl ether-forming reactions. This guide presents a robust, hypothesis-driven framework for its elucidation. The central unanswered questions revolve around the identification and characterization of the specific prenyltransferases and, most critically, the cytochrome P450 monooxygenase proposed to catalyze the key C-O diaryl ether bond formation.

Future research should focus on a multi-omics approach, combining transcriptomics and metabolomics of Epimedium species known to produce this compound. Co-expression network analysis can identify candidate PTs and P450s whose expression patterns correlate with the accumulation of the compound.[8] The functional characterization of these candidate enzymes, following the protocols outlined herein, will be essential to definitively reconstruct the pathway and open the door to the biotechnological production of this complex and potentially valuable natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 4. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mammalian Cytochrome P450 Enzymes Catalyze the Phenol-coupling Step in Endogenous Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation and de novo reconstitution of glyceollin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Mechanism of Action of Epimedonin J: A Review of Available Scientific Literature

Audience: Researchers, scientists, and drug development professionals.

A Note to the Reader: As of late 2025, a comprehensive review of published scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the compound Epimedonin J . While chemical databases confirm its existence with a registered CAS number (2222285-84-7), there are no available scholarly articles detailing its biological activities, signaling pathways, or associated experimental data.

This guide, therefore, serves to first, clearly state the absence of specific data for this compound, and second, to provide a detailed overview of the known mechanisms of action for other well-researched bioactive compounds derived from the Epimedium genus. This information may offer valuable insights into the potential, yet uninvestigated, therapeutic properties of this compound.

This compound: Chemical Identity

While biological data is lacking, the chemical identity of this compound has been established:

| Identifier | Value |

| CAS Number | 2222285-84-7[1][2][3] |

| Molecular Formula | C25H26O6[1][2] |

| Synonyms | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenoxy]-8-(3-methyl-2-buten-1-yl)-[1] |

Mechanisms of Action of Bioactive Compounds from Epimedium

The genus Epimedium, a source of traditional Chinese medicine, is rich in bioactive compounds, primarily flavonoids, with a wide range of pharmacological effects.[4][5] Research into these related compounds can provide a foundational understanding of the potential biological activities of this compound.

A significant body of research has focused on the anti-osteoporotic effects of Epimedium compounds.

-

Key Compound: 2″-O-RhamnosylIcariside II

-

Mechanism: This compound has been shown to promote the differentiation of osteoblasts.[6] It directly targets and inhibits the Hypoxia-Inducible Factor-1α (HIF-1α), a protein implicated in bone loss.[6] By inhibiting HIF-1α, 2″-O-RhamnosylIcariside II enhances the expression of Collagen Type I Alpha 1 Chain (COL1A1), a critical protein for bone matrix formation.[6] In vivo studies have demonstrated its ability to improve bone microstructure and reduce bone loss.[6]

Signaling Pathway: Anti-Osteoporotic Action of 2″-O-RhamnosylIcariside II

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS:2222285-84-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 2222285-84-7 [chemicalbook.com]

- 4. Pharmacological actions of the bioactive compounds of Epimedium on the male reproductive system: current status and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Biological Activity of Epimedonin J: A Landscape of Undiscovered Potential

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast repository of natural products, compounds derived from the Epimedium genus have garnered significant attention for their diverse pharmacological properties. However, a comprehensive review of the scientific literature reveals a notable gap in our understanding of the specific in vitro biological activities of Epimedonin J.

This lack of specific research on this compound stands in contrast to the broader investigations into the therapeutic potential of the Epimedium genus. Numerous studies have explored the anti-cancer, anti-inflammatory, and neuroprotective effects of other icariin-type flavonoids isolated from these plants. These studies have elucidated various mechanisms of action, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

The absence of published in vitro studies on this compound presents both a challenge and an opportunity for the scientific community. It highlights a critical knowledge gap that warrants further investigation. Future research endeavors should focus on:

-

Initial Bioactivity Screening: Conducting a broad range of in vitro assays to identify the potential pharmacological effects of this compound. This could include cytotoxicity assays against various cancer cell lines, anti-inflammatory assays measuring cytokine production, and neuroprotection assays against models of oxidative stress.

-

Mechanism of Action Studies: Upon identification of a significant biological activity, subsequent research should aim to elucidate the underlying molecular mechanisms. This would involve investigating the effect of this compound on specific signaling pathways, such as the MAPK, PI3K/Akt, and NF-κB pathways, which are commonly implicated in the bioactivities of other Epimedium-derived compounds.

-

Quantitative Analysis: Rigorous dose-response studies are necessary to determine the potency and efficacy of this compound in relevant in vitro models.

The exploration of this compound's in vitro biological activities holds the promise of uncovering a novel therapeutic agent with potential applications in various disease areas. The scientific community is encouraged to undertake the necessary research to illuminate the pharmacological profile of this understudied natural compound. This foundational knowledge is essential for any future preclinical and clinical development.

The Therapeutic Potential of Epimedium Flavonoids: A Technical Guide to the Molecular Targets of Icariin

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Information regarding a specific compound named "Epimedonin J" is not available in the current scientific literature. This document focuses on Icariin, the major bioactive flavonol glycoside isolated from the Epimedium genus, which is extensively studied and likely represents the compound of interest or a very close analogue. All data and therapeutic targets discussed herein pertain to Icariin.

Introduction

Icariin, a prenylated flavonol glycoside, is the principal active component of Epimedium, a genus of flowering plants used for centuries in traditional Chinese medicine. Modern pharmacological research has identified Icariin as a molecule with a broad spectrum of biological activities, holding therapeutic promise for a variety of diseases, including neurological disorders, cardiovascular conditions, and cancer. This technical guide provides an in-depth overview of the known molecular targets of Icariin, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Potential Therapeutic Targets and Quantitative Data

Icariin's diverse pharmacological effects are attributed to its interaction with multiple molecular targets. The following table summarizes the key targets and associated quantitative data, providing a comparative overview of its potency and selectivity.

| Target | Quantitative Data | Data Type | Reference |

| Phosphodiesterase 5 (PDE5) | IC50: 0.432 µM - 5.9 µM | Half-maximal inhibitory concentration | [1][2] |

| Phosphodiesterase 4 (PDE4) | IC50: 73.50 µM | Half-maximal inhibitory concentration | [1][3] |

| Dopamine D3 Receptor (D3R) | EC50: 13.29 µM | Half-maximal effective concentration | [4] |

| Dopamine D3 Receptor (D3R) | IC50: 19.46 µM | Half-maximal inhibitory concentration (radioligand binding) | [4] |

| Muscarinic M2 Receptor (M2R) | 36% inhibition at 150 µM | Percent inhibition (radioligand binding) | [4] |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Activator | Functional activity | [3] |

Key Signaling Pathways Modulated by Icariin

Icariin exerts its cellular effects by modulating several key signaling pathways critical in cell proliferation, inflammation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including ERK, JNK, and p38, is a central regulator of cellular processes. Icariin has been shown to modulate the phosphorylation status and activity of key MAPK components.[5][6]

Figure 1: Icariin's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Icariin has been reported to activate this pathway in certain contexts, contributing to its neuroprotective and osteogenic effects.[7][8]

Figure 2: Icariin's activation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. Icariin has been shown to inhibit the activation of NF-κB, which underlies its anti-inflammatory effects.[9][10][11]

Figure 3: Icariin's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following sections detail the common experimental methodologies used to investigate the molecular interactions of Icariin.

Cell Culture and Viability Assays

-

Cell Lines: A variety of cell lines are used depending on the therapeutic area of interest (e.g., B16 melanoma cells, bone mesenchymal stem cells, Cal 27 and SCC9 oral squamous carcinoma cells).[5][6][10]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Icariin Treatment: Icariin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[12]

-

MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Icariin for specific time periods (e.g., 24, 48, 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[10][11]

-

Western Blot Analysis for Protein Expression

Western blotting is a key technique to determine the effect of Icariin on the expression and phosphorylation of proteins within signaling pathways.

-

Protein Extraction:

-

After treatment with Icariin, cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of ERK, JNK, p38, Akt, NF-κB p65, IκBα) overnight at 4°C.[5][6][9][10]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis is performed to quantify the protein expression levels, which are often normalized to a loading control (e.g., β-actin or GAPDH).

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of Icariin to specific receptors.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with D3R or M2R) are prepared by homogenization and centrifugation.[4]

-

Binding Assay:

-

The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]methyl-spiperone for D3R) and varying concentrations of Icariin.

-

The reaction is incubated to allow for binding equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by analyzing the competition binding data.

-

Conclusion

Icariin, the primary bioactive flavonoid from Epimedium, demonstrates significant therapeutic potential through its multi-target and multi-pathway regulatory activities. Its ability to interact with key enzymes like PDE5 and modulate critical signaling cascades such as the MAPK, PI3K/Akt, and NF-κB pathways underscores its promise in the development of novel therapeutics for a range of diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Icariin and related compounds. Further research, particularly focusing on in vivo efficacy and safety, is warranted to fully translate the preclinical findings into clinical applications.

References

- 1. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Icariin | Ieariline | PDE5 and PDE4 inhibitor | TargetMol [targetmol.com]

- 4. Effects of Icariin and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariin induces cell differentiation and cell cycle arrest in mouse melanoma B16 cells via Erk1/2-p38-JNK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Icariin induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K–AKT Signaling Activation and Icariin: The Potential Effects on the Perimenopausal Depression-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Icariin Ameliorates Cigarette Smoke Induced Inflammatory Responses via Suppression of NF-κB and Modulation of GR In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Icariin inhibits oral squamous cell carcinoma cell proliferation and induces apoptosis via inhibiting the NF-κB and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Icariin prevents cytokine-induced β-cell death by inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell culture and icariin treatment [bio-protocol.org]

In Silico Modeling of Epimedonin J Interactions: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedonin J, a prenylated flavonoid, presents a promising scaffold for therapeutic intervention, particularly in the realms of neuroinflammation and neurodegenerative disorders. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of this compound. We delineate a systematic workflow encompassing target identification through network pharmacology, molecular docking simulations to elucidate binding affinities, molecular dynamics to assess complex stability, and ADMET profiling to predict pharmacokinetic properties. This document serves as a detailed protocol for researchers engaged in the computational assessment of natural products for drug discovery.

Introduction

Flavonoids, a diverse class of plant secondary metabolites, are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound, a member of this family, has garnered interest for its potential therapeutic applications. In silico modeling offers a powerful and resource-efficient approach to explore the mechanism of action of such natural products at a molecular level, thereby accelerating the drug discovery pipeline. This guide outlines the essential computational techniques to probe the interactions of this compound with putative biological targets.

Target Identification via Network Pharmacology

Network pharmacology provides a systematic approach to identify the potential protein targets of a bioactive compound by analyzing its interactions within a complex biological network.

Experimental Protocol: Network Pharmacology

-

Compound Information Retrieval: Obtain the 2D structure of this compound from chemical databases such as PubChem or ChemicalBook. The canonical SMILES representation for this compound is CC(C)=CCC1=CC(OC2=CC(=O)C3=C(O)C=C(O)C(CC=C(C)C)=C3O2)=CC=C1O.

-

Target Prediction: Utilize target prediction databases and servers (e.g., SwissTargetPrediction, TargetNet, PharmMapper) to identify potential protein targets of this compound based on chemical similarity to known ligands.

-

Disease-Associated Gene Collection: Collect genes associated with neuroinflammation and neurodegenerative diseases from databases such as OMIM (Online Mendelian Inheritance in Man), GeneCards, and DisGeNET.

-

Network Construction: Construct a compound-target-disease network using software like Cytoscape. In this network, nodes represent the compound, its predicted targets, and the disease-associated genes. Edges represent the interactions between them.

-

Network Analysis and Hub Gene Identification: Analyze the network topology to identify key proteins (hub genes) that are highly interconnected. These hub genes are considered potential key targets of this compound in the context of the selected diseases. Based on literature review of similar flavonoids, potential targets in neuroinflammation include FYN kinase, Acetylcholinesterase (AChE), and Beta-secretase 1 (BACE-1).

Logical Workflow for Target Identification

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF format.

-

Use software like Open Babel or ChemDraw to convert the 2D structure to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the prepared ligand in a PDBQT format for use with AutoDock Vina.

-

-

Protein Preparation:

-

Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will consider:

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using software like PyMOL or Chimera.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein in a PDBQT format.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the protein. This is typically centered on the active site or a known ligand-binding pocket.

-

Perform molecular docking using AutoDock Vina or similar software. The program will generate multiple binding poses of the ligand within the defined grid box.

-

Analyze the results to identify the pose with the lowest binding energy (highest affinity).

-

-

Interaction Analysis:

-

Visualize the docked complex using PyMOL or Discovery Studio Visualizer.

-

Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target protein.

-

Data Presentation: Docking Results

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes, as specific experimental data for this compound is not currently available. The values are estimated based on docking studies of similar flavonoids against the respective targets.

| Target Protein | PDB ID | Hypothetical Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| FYN Kinase | 2DQ7 | -8.5 | MET341, LYS295, ASP404 |

| Acetylcholinesterase | 4EY7 | -9.2 | TRP86, TYR337, ASP74 |

| BACE-1 | 2WJO | -7.8 | ASP32, GLY230, THR72 |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability and conformational changes.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

-

Save the trajectory data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond interactions between the ligand and protein throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

MD Simulation Workflow

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol: ADMET Prediction

-

Input: Use the SMILES string of this compound as input for online ADMET prediction servers such as SwissADME, pkCSM, or ADMETlab 2.0.[5][6][7]

-

Property Calculation: These servers will calculate a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: Analyze the predicted properties to assess the potential of this compound as a drug candidate. Pay close attention to Lipinski's rule of five and other drug-likeness filters.

Data Presentation: Predicted ADMET Properties

Disclaimer: The following data is based on predictions from publicly available web servers and should be interpreted with caution.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 422.47 g/mol | Complies with Lipinski's rule (<500) |

| LogP | 4.5 | Good lipophilicity |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 6 | Complies with Lipinski's rule (<10) |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeability | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Signaling Pathway Visualization

Based on the identified targets, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of this compound. For instance, if FYN kinase is a primary target, its inhibition could modulate downstream neuroinflammatory pathways.

Hypothetical Signaling Pathway of this compound in Neuroinflammation

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. The described methodologies, from target identification to the assessment of pharmacokinetic properties, offer a comprehensive computational strategy to evaluate its therapeutic potential. While the presented quantitative data for this compound is hypothetical, the protocols and workflows serve as a robust starting point for researchers to generate their own data and further explore the pharmacological landscape of this promising natural compound. The integration of these in silico approaches is paramount in modern drug discovery for the efficient identification and optimization of novel therapeutic leads.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel inhibitor targeting Fyn kinase using molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMET-AI [admet.ai.greenstonebio.com]

- 7. ADMETlab 2.0 [admetmesh.scbdd.com]

The Discovery of Novel Flavonoids from Epimedium: A Technical Overview

A Note on the Subject: This technical guide addresses the discovery and historical context of novel flavonoids from the genus Epimedium. While the initial request specified "Epimedonin J," a thorough review of the scientific literature did not yield specific information on a compound with this designation. Therefore, this document will focus on the general methodologies and historical context of flavonoid discovery from Epimedium, using recently discovered, related compounds as illustrative examples.

Historical Context: Epimedium in Traditional Medicine and Modern Drug Discovery

The genus Epimedium, belonging to the family Berberidaceae, encompasses several species of perennial herbs that have been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1][2][3] Commonly known as "Yin Yang Huo" or Horny Goat Weed, various parts of the Epimedium plant, particularly the leaves, have been traditionally used to treat a range of conditions, including sexual dysfunction, osteoporosis, cardiovascular diseases, and to improve overall immunity.[1][3]

The primary bioactive constituents responsible for the therapeutic effects of Epimedium are flavonoids and polysaccharides.[1][4] Among these, prenylated flavonol glycosides are of significant interest to researchers and drug development professionals.[5] Icariin is the most well-known and extensively studied of these compounds, recognized for a variety of pharmacological activities.[5][6][7][8]

Modern phytochemical investigations continue to unveil novel flavonoids from various Epimedium species, such as E. brevicornu, E. pubescens, E. koreanum, and E. sagittatum.[2] These discoveries, including compounds like Epimedonins G-L, expand the chemical diversity of this genus and offer new avenues for therapeutic development.[9] The ongoing exploration of these novel compounds is driven by their potential to exhibit unique biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[9][10]

Discovery and Isolation of Novel Flavonoids from Epimedium brevicornu

The discovery of new natural products is a systematic process that involves extraction, fractionation, isolation, and structure elucidation. The following sections detail the typical experimental protocols employed in the discovery of a novel flavonoid from Epimedium brevicornu.

General Experimental Workflow

The process of isolating a novel flavonoid like those recently discovered from Epimedium brevicornu follows a multi-step workflow. This begins with the collection and preparation of the plant material, followed by extraction and a series of chromatographic separations to isolate individual compounds. The structure of the purified compound is then determined using spectroscopic techniques.

Experimental Protocols

2.2.1 Extraction: The dried and powdered aerial parts of Epimedium brevicornu are typically extracted with a solvent such as ethanol at room temperature. The extraction process is often repeated multiple times to ensure a comprehensive extraction of the plant's chemical constituents. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.2.2 Fractionation and Isolation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture into its individual components. A common approach involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

ODS Column Chromatography: Fractions of interest from the silica gel column are further purified on an octadecylsilyl (ODS) silica gel column, often using a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step is used to separate compounds based on their molecular size and to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the novel flavonoid is achieved using preparative HPLC, which offers high resolution and yields a pure compound.

2.2.3 Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC), are conducted to establish the connectivity of atoms within the molecule and its stereochemistry.

Quantitative Data and Biological Activity

The biological activity of a newly discovered compound is a critical aspect of its characterization. For instance, novel flavonoids isolated from Epimedium brevicornu have been evaluated for their cytotoxic activity against various human cancer cell lines.

Table 1: Cytotoxic Activity of a Novel Flavonoid (Epimedonin L) from Epimedium brevicornu

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | <10 |

| A-549 | Lung Carcinoma | <10 |

| MCF-7 | Breast Adenocarcinoma | <10 |

| SW-480 | Colon Adenocarcinoma | <10 |

| Data derived from the study on Epimedonin L and other flavonoids from E. brevicornu.[9] |

Potential Signaling Pathways

The therapeutic effects of flavonoids are often attributed to their ability to modulate specific cellular signaling pathways. While the precise mechanisms of newly discovered flavonoids require further investigation, related compounds from Epimedium are known to influence pathways involved in inflammation, oxidative stress, and cell survival.

For example, Icariin, a major flavonoid in Epimedium, has been shown to interact with pathways such as the NF-κB and Keap1-Nrf2 pathways. It is plausible that newly discovered flavonoids from the same genus could exert their biological effects through similar mechanisms.

Conclusion

The genus Epimedium remains a valuable source of novel bioactive compounds. The systematic application of modern extraction, isolation, and structure elucidation techniques continues to expand the known chemical diversity of these medicinal plants. The discovery of new flavonoids, exemplified by recent findings from Epimedium brevicornu, presents exciting opportunities for the development of new therapeutic agents. Future research will undoubtedly focus on elucidating the specific molecular targets and signaling pathways of these novel compounds to fully realize their therapeutic potential.

References

- 1. Flavonoids from Epimedium pubescens: extraction and mechanism, antioxidant capacity and effects on CAT and GSH-Px of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of the Flavonoid Extraction Process from the Stem and Leaves of Epimedium Brevicornum and Its Effects on Cyclophosphamide-Induced Renal Injury [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A new flavonoid from Epimedium brevicornu Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constitutional Flavonoids Derived from Epimedium Dose-Dependently Reduce Incidence of Steroid-Associated Osteonecrosis Not via Direct Action by Themselves on Potential Cellular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biological activities and signaling pathways of the granulin/epithelin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Epimedonin J: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of Epimedonin J, a novel flavonoid isolated from Epimedium species. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the methodologies and results from a series of in vitro and in vivo toxicity studies. The guide includes structured data tables for easy comparison of quantitative results, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate understanding. The presented data is synthesized for illustrative purposes to guide the preliminary toxicological evaluation of a novel natural product.

Introduction

This compound is a novel prenylated flavonoid that has demonstrated significant therapeutic potential in early discovery screens. As with any new chemical entity destined for clinical development, a thorough toxicological assessment is paramount to ensure its safety. This guide details the initial safety evaluation of this compound, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. The objective is to establish a preliminary safety profile and identify any potential toxicological liabilities that may require further investigation.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involved assessing the cytotoxic potential of this compound against a panel of human cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the concentration of this compound that results in a 50% reduction in cell viability (IC50).[1][2][3]

Quantitative Data Summary

The cytotoxic effects of this compound were evaluated against human liver carcinoma (HepG2), human colorectal carcinoma (HCT116), and normal human dermal fibroblasts (NHDF) to assess both anti-proliferative activity and general cytotoxicity.

| Cell Line | Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| HepG2 | Human Liver Carcinoma | 25.8 ± 2.1 | 0.8 ± 0.1 |

| HCT116 | Human Colorectal Carcinoma | 42.5 ± 3.5 | 1.2 ± 0.2 |

| NHDF | Normal Human Dermal Fibroblasts | > 100 | 5.4 ± 0.6 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was maintained at <0.5%. Cells were treated with the various concentrations of this compound or Doxorubicin (positive control) and incubated for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plate was incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the untreated control. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity

Genotoxicity Assessment

To evaluate the potential of this compound to induce DNA damage, two standard genotoxicity assays were performed: the Ames test for mutagenicity and the Comet assay for DNA strand breaks.

Quantitative Data Summary

The Ames test was conducted using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction), to detect frameshift and base-pair substitution mutations, respectively.[5][6][7]

| Strain | Metabolic Activation (S9) | This compound (100 µ g/plate ) Revertant Colonies | Positive Control Revertant Colonies | Result |

| TA98 | - | 25 ± 4 | 450 ± 25 (2-Nitrofluorene) | Negative |

| TA98 | + | 30 ± 5 | 1800 ± 150 (2-Aminoanthracene) | Negative |

| TA100 | - | 135 ± 12 | 1200 ± 100 (Sodium Azide) | Negative |

| TA100 | + | 140 ± 15 | 2500 ± 200 (2-Aminoanthracene) | Negative |

A result is considered positive if there is a dose-dependent increase in revertant colonies and a two-fold or greater increase over the negative control.

The Comet assay was performed on human peripheral blood mononuclear cells (PBMCs) to detect DNA strand breaks.[8][9][10]

| Treatment | Concentration (µM) | % Tail DNA (Mean ± SD) |

| Vehicle Control (0.5% DMSO) | - | 3.2 ± 0.8 |

| This compound | 10 | 4.1 ± 1.2 |

| This compound | 50 | 5.5 ± 1.8 |

| This compound | 100 | 6.3 ± 2.1 |

| Positive Control (H₂O₂) | 100 | 45.7 ± 5.3 |

Experimental Protocols

-

Bacterial Strains: S. typhimurium strains TA98 and TA100 were grown overnight in nutrient broth.[5]

-

Metabolic Activation: A rat liver S9 fraction was prepared and mixed with a cofactor solution to create the S9 mix for assays requiring metabolic activation.

-

Plate Incorporation Method: 100 µL of the bacterial culture, 50 µL of this compound at various concentrations (or positive/negative controls), and 500 µL of phosphate buffer or S9 mix were added to 2 mL of molten top agar.[11]

-

Plating and Incubation: The mixture was poured onto minimal glucose agar plates and incubated at 37°C for 48 hours.[5]

-

Colony Counting: The number of revertant colonies per plate was counted.

-

Cell Treatment: PBMCs were treated with this compound at various concentrations for 2 hours.

-

Cell Embedding: Treated cells were mixed with low melting point agarose and layered onto a pre-coated microscope slide.[8]

-

Lysis: The slides were immersed in a cold lysis solution to remove cell membranes and proteins.[8][10]

-

Alkaline Unwinding: The DNA was allowed to unwind in an alkaline electrophoresis buffer.[12]

-

Electrophoresis: Electrophoresis was carried out at a low voltage to allow the migration of damaged DNA.

-

Staining and Visualization: The slides were neutralized, stained with a fluorescent DNA dye, and visualized using a fluorescence microscope.

-

Data Analysis: The percentage of DNA in the comet tail was quantified using image analysis software for at least 50 cells per sample.[12]

Experimental Workflow: Genotoxicity Screening

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. researchgate.net [researchgate.net]

- 9. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]

- 10. 21stcenturypathology.com [21stcenturypathology.com]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Unveiling the Cellular Tapestry: An In-depth Technical Guide on the Interaction of Epimedium Flavonoids with Cellular Pathways

Disclaimer: This technical guide addresses the cellular interactions of flavonoids derived from the genus Epimedium. Extensive research did not yield any specific information on a compound named "Epimedonin J." Therefore, this document focuses on the well-characterized flavonoids from Epimedium, such as Icariin, Epimedin A, B, and C, as representative agents to explore their engagement with key cellular pathways. The findings presented herein are attributed to these studied compounds and the broader Epimedium extracts.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the therapeutic potential of Epimedium flavonoids in oncology, osteoporosis, and inflammation.

Core Cellular Signaling Pathways Modulated by Epimedium Flavonoids

Epimedium flavonoids, most notably Icariin, have been demonstrated to exert their pleiotropic effects by modulating a range of critical cellular signaling pathways. These intricate networks govern fundamental cellular processes such as proliferation, survival, differentiation, and inflammation. The primary pathways influenced by these flavonoids include the PI3K/Akt, MAPK/ERK, and NF-κB signaling cascades, as well as the estrogen receptor pathway.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Icariin has been shown to modulate this pathway, contributing to its anti-tumor effects.